European bumblebee abaecin
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FVPYNPPRPYQSKPFPSFPGHGPFNPKIQWPYPLPNPGH |
Origin of Product |
United States |
Molecular Biology and Regulation of European Bumblebee Abaecin Expression
Genomic Organization and Transcriptional Control of Abaecin (B1167496) Genes
The genomic structure of the abaecin gene has been characterized in various bee species. In the bumblebee Bombus lantschouensis, the gene is composed of three exons and two introns. researchgate.net This is in contrast to the honeybee Apis mellifera, where the abaecin gene is reportedly intron-less. bee.or.kr The full-length cDNA of abaecin in B. lantschouensis is 470 base pairs (bp) long, with an open reading frame (ORF) of 258 bp that encodes a polypeptide of 85 amino acids. researchgate.net The transcriptional control of abaecin is primarily managed by the host's innate immune signaling pathways, which are activated upon detection of pathogens or injury. plos.orgnih.gov
The induction of abaecin in European bumblebees (Bombus terrestris) is a complex process involving several of the major insect immune signaling pathways. plos.org The Toll and Immune deficiency (Imd) pathways, which are conserved NF-κB signaling cascades, are the principal regulators of most antimicrobial peptides (AMPs), including abaecin. mdpi.commdpi.comnih.govresearchgate.net
Imd Pathway : The Imd pathway is robustly activated by Gram-negative bacteria and plays a significant role in abaecin induction. plos.orgnih.govmdpi.com Studies on B. terrestris have shown that abaecin expression following a bacterial challenge correlates strongly with the activation of Relish, the NF-κB transcription factor that is the final component of the Imd pathway. plos.orgnih.gov
Toll Pathway : While the Imd pathway appears to be the primary driver in response to bacterial infection, the Toll pathway also governs abaecin expression. mdpi.comnih.gov The Toll pathway is typically activated by Gram-positive bacteria and fungi. mdpi.com Furthermore, research on trans-generational immune priming in B. terrestris indicates that activation of the Toll pathway in queens leads to the constitutive upregulation of abaecin in their daughter workers. plos.orgbiorxiv.org
JNK Pathway : The c-Jun N-terminal kinase (JNK) pathway is also implicated in the immune response. Bacterial infection in B. terrestris has been shown to influence genes within the JNK pathway. plos.orgnih.gov However, some studies have noted a downregulation of the JNK pathway following an E. coli infection. plos.org
The expression of the abaecin gene is directly controlled by transcription factors that bind to specific regulatory elements in the gene's promoter region. The most critical of these is the NF-κB-like transcription factor Relish. plos.orgnih.gov
Upon activation of the Imd pathway, Relish is cleaved and translocates to the nucleus, where it binds to promoter regions of target genes to initiate transcription. mdpi.comresearchgate.net The correlation between Relish and abaecin expression is strong, particularly following wounding or bacterial challenge in B. terrestris. plos.orgnih.gov In contrast, a correlation with dorsal, a transcription factor of the Toll pathway, was absent in these challenge scenarios, suggesting the Imd pathway's predominance in acute bacterial response. plos.orgnih.gov RNA interference studies in the honeybee Apis mellifera have provided definitive evidence for this relationship; silencing the Relish gene resulted in a corresponding and significant decrease in the expression of abaecin. nih.gov
| Immune Pathway | Key Transcription Factor | Role in Abaecin Induction in B. terrestris |
| Imd Pathway | Relish | Primary regulator; expression correlates strongly with abaecin after bacterial challenge and wounding. plos.orgnih.gov |
| Toll Pathway | Dorsal | Involved in governing abaecin expression and crucial for trans-generational immune priming. mdpi.comnih.govplos.orgbiorxiv.org |
| JNK Pathway | - | Influenced by bacterial infection, but its direct regulatory role on abaecin is less clear. plos.orgnih.gov |
Biosynthesis and Post-Translational Processing of Abaecin
Abaecin is synthesized as a prepropeptide that undergoes processing to become a mature, active peptide. The initial polypeptide translated from the open reading frame (ORF) contains a signal peptide at its N-terminus, which directs it for secretion. bee.or.kr For instance, the ORF of Bombus ignitus abaecin encodes a precursor that results in a mature peptide of 39 amino acids. koreascience.kr In Apis mellifera, the precursor is 53 amino acids long, which is cleaved to remove a 19-amino acid signal peptide, yielding a 34-amino acid mature peptide. bee.or.krmdpi.com
This processing often occurs at specific cleavage sites. researchgate.net After the signal peptide is removed, further post-translational modifications can occur, although these are not as extensively documented for bumblebee abaecin as for other insect peptides. One common modification for proline-rich peptides is O-glycosylation, which has been shown to be essential for the full activity of the Drosophila peptide drosomycin. mdpi.com The final, mature abaecin peptide is rich in proline residues, which are distributed throughout its length, preventing the formation of a stable α-helical structure. d-nb.info
Tissue-Specific Expression Patterns and Developmental Regulation of Abaecin
Abaecin expression is not uniform throughout the bumblebee's body or its life cycle. Research in Bombus lantschouensis has revealed distinct patterns of expression. researchgate.net
Tissue Specificity : The primary site of abaecin synthesis is the fat body, which functions as a central hub for immune responses in insects. researchgate.net Expression is widespread across various tissues, but it is highest in the fat bodies and notably low in the antennae. researchgate.net
Developmental Regulation : Abaecin expression levels change significantly during development. Expression is low in the egg and larval stages but increases substantially during the pupal stages. researchgate.net The peak expression occurs in pupae with an unpigmented body and white eyes (Pw stage), after which it declines as the pupa continues to mature. researchgate.net
Reproductive Status : Expression also varies with reproductive status, with egg-laying females showing higher levels of abaecin expression than non-egg-laying females. researchgate.net
Table 1: Relative Expression of Abaecin in Bombus lantschouensis Data derived from studies on B. lantschouensis and may be indicative of patterns in other bumblebee species.
| Category | Tissue/Stage | Relative Expression Level | Source |
| Tissue | Fat Body | Highest | researchgate.net |
| Antennae | Extremely Low | researchgate.net | |
| Development | Egg & Larva | Low | researchgate.net |
| Pupa (Pw stage) | High (Peak) | researchgate.net | |
| Pupa (later stages) | Decreasing | researchgate.net | |
| Reproduction | Egg-laying Female | High | researchgate.net |
| Non-egg-laying Female | Lower | researchgate.net |
Induction of Abaecin in Response to Specific Pathogen Challenges (e.g., bacteria, fungi) and Wounding
The expression of abaecin is highly inducible and serves as a key response to physical injury and invasion by a variety of microorganisms. nih.gov
Wounding : A strong upregulation of abaecin occurs in response to sterile wounding. plos.orgnih.gov This suggests that the physical breach of the cuticle is a sufficient trigger, likely serving as a prophylactic measure against potential secondary infections that often accompany injuries. nih.gov
Bacterial Challenge : Abaecin is a potent antibacterial peptide, and its expression is strongly induced following infection with bacteria, particularly Gram-negative species like Escherichia coli. plos.orgnih.govnih.gov Bacterial challenge typically results in a higher level of abaecin expression compared to sterile wounding alone. plos.orgnih.gov
Fungal Challenge : Fungal pathogens also trigger an abaecin response. Infection with the entomopathogenic fungus Beauveria bassiana has been shown to induce abaecin expression in bumblebees. researchgate.net
Parasite Challenge : Exposure to the gut trypanosome Crithidia bombi leads to a universal upregulation of abaecin in B. terrestris, highlighting its broad role in defending against different classes of pathogens. plos.org
Elucidation of Abaecin S Mechanism of Action at the Molecular and Cellular Level
General Principles of Proline-Rich Antimicrobial Peptide Action
Proline-rich antimicrobial peptides (PrAMPs), including abaecin (B1167496), represent a distinct class of AMPs characterized by their high proline content, which can constitute 25% or more of the amino acid sequence. mdpi.com This high proline content prevents the formation of stable secondary structures like α-helices, resulting in a more elongated and flexible conformation. mdpi.comnih.gov Unlike many other cationic AMPs that kill bacteria by forming pores in their cell membranes, PrAMPs generally employ a non-lytic mechanism. nih.govfrontiersin.org They are typically more effective against Gram-negative bacteria and act by translocating across the bacterial membranes to reach intracellular targets. nih.govasm.org
The action of PrAMPs is often stereoselective, meaning that the L-enantiomer of the peptide is active, while the D-enantiomer is not, suggesting a specific interaction with chiral molecules within the bacterial cell. nih.gov Their primary mode of action involves the inhibition of crucial cellular processes, such as protein synthesis by binding to the 70S ribosome or interfering with protein folding by targeting molecular chaperones like DnaK. mdpi.comnih.gov This targeted approach makes the development of resistance by pathogens more challenging compared to membrane-disrupting peptides. mdpi.com
Molecular Interactions of Abaecin with Microbial Components
Abaecin's antimicrobial activity is not primarily achieved through the disruption of the bacterial cell membrane but rather through specific interactions with intracellular components after it has been internalized.
A primary intracellular target of abaecin is the bacterial heat shock protein DnaK, a highly conserved molecular chaperone essential for proper protein folding. nih.govroyalsocietypublishing.orgroyalsocietypublishing.orgherts.ac.uk Abaecin binds to DnaK, thereby inhibiting its function. nih.govroyalsocietypublishing.orgelifesciences.orgresearchgate.net The inhibition of DnaK disrupts the bacterial chaperone network, leading to an accumulation of misfolded proteins and ultimately inhibiting bacterial replication. mdpi.comelifesciences.orgscielo.org.co While many PrAMPs that target DnaK possess a recognizable YL/IPRP binding motif, abaecin appears to utilize a different primary binding region, predicted to be the WPYPLPN fragment. asm.org The interaction of abaecin with DnaK has been confirmed through fluorescence resonance energy transfer (FRET) based assays, which showed a significant quenching effect, indicating a strong binding affinity. nih.govasm.org
It is important to note that while DnaK is a key target, it may not be the sole intracellular target for abaecin and other PrAMPs. nih.gov The inhibition of protein synthesis through direct interaction with the ribosome is another well-documented mechanism for some PrAMPs, and it is plausible that abaecin may also have an impact on this process. mdpi.comnih.govroyalsocietypublishing.org
For abaecin to reach its intracellular targets, it must first cross the bacterial cell envelope, which consists of an outer and an inner membrane in Gram-negative bacteria. Unlike lytic peptides, abaecin and other PrAMPs are generally thought to be translocated across these membranes without causing significant damage. royalsocietypublishing.orgillinoisstate.edu The initial interaction is likely electrostatic, with the cationic nature of the peptide being attracted to the negatively charged lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria. royalsocietypublishing.org
The translocation across the inner membrane is believed to be an energy-dependent process mediated by specific transporter proteins. nih.govscispace.com The inner membrane protein SbmA has been identified as a key transporter for several PrAMPs in Escherichia coli. frontiersin.orgasm.orgscispace.com While direct evidence for SbmA-mediated transport of abaecin is still being investigated, the general mechanism for PrAMPs suggests the involvement of such a transporter. scispace.commdpi.com However, abaecin on its own shows minimal ability to penetrate an intact bacterial membrane. nih.govroyalsocietypublishing.org Its efficient translocation is heavily reliant on the presence of other membrane-permeabilizing peptides, a phenomenon discussed in the following section.
Synergistic Interactions of Abaecin with Other Insect Antimicrobial Peptides (e.g., Hymenoptaecin)
Abaecin rarely acts alone in the bumblebee's immune response. It exhibits powerful synergistic or potentiating interactions with other AMPs, most notably hymenoptaecin, a glycine-rich peptide. nih.govroyalsocietypublishing.orgresearchgate.net Hymenoptaecin functions by disrupting the bacterial membrane, creating pores that compromise the cell's integrity. royalsocietypublishing.orgrsc.org While abaecin alone has negligible antibacterial activity against certain bacteria like E. coli, its efficacy is dramatically enhanced in the presence of even sublethal concentrations of hymenoptaecin. nih.govroyalsocietypublishing.orgresearchgate.net
This synergistic relationship is a clear example of functional diversification. Hymenoptaecin's pore-forming action effectively creates an entry point for abaecin, allowing it to translocate across the now-compromised bacterial membranes and reach its intracellular target, DnaK. nih.govroyalsocietypublishing.orguci.edufrontiersin.org This potentiation is not limited to hymenoptaecin; abaecin has been shown to synergize with other pore-forming peptides from different organisms, such as cecropin (B1577577) A and stomoxyn, suggesting a general mechanism of antibacterial potentiation. researchgate.netnih.govsb-peptide.com This cooperative action allows for a more robust and efficient immune response, reducing the required concentration of individual peptides and potentially minimizing the development of resistance. rsc.org
The following table summarizes the synergistic effects observed between abaecin and hymenoptaecin against E. coli.
| Peptide(s) | Concentration | Effect on E. coli | Reference |
| Abaecin | Up to 200 µM | No detectable activity | nih.govresearchgate.net |
| Hymenoptaecin | > 2 µM | Bacteriostatic and bactericidal | nih.govroyalsocietypublishing.org |
| Abaecin + Hymenoptaecin | 20 µM Abaecin + 1.3 µM Hymenoptaecin | Complete suppression of growth | illinoisstate.edu |
| Abaecin + Hymenoptaecin | 1.25 µM Abaecin enhances bactericidal effects of hymenoptaecin | Potentiation of activity | nih.govroyalsocietypublishing.org |
Microbial Evasion and Resistance Mechanisms Against Abaecin Activity
While the intracellular targeting mechanism of abaecin makes the development of resistance more complex for bacteria, it is not an insurmountable obstacle. mdpi.com One potential mechanism of resistance to PrAMPs involves mutations in the genes encoding the transporter proteins responsible for their uptake. For instance, deletion of the sbmA gene in E. coli has been shown to confer resistance to some PrAMPs. scispace.com Although specific resistance mechanisms against abaecin have not been extensively detailed, it is plausible that similar strategies could be employed by bacteria.
Furthermore, bacteria can develop resistance to the synergistic partner of abaecin. Resistance to membrane-disrupting peptides like hymenoptaecin could involve modifications to the bacterial cell surface, such as alterations in the lipopolysaccharide structure, which would reduce the initial binding and subsequent pore formation. This, in turn, would prevent abaecin from gaining entry into the cell. The development of resistance to AMPs is a significant concern, and understanding these evasion strategies is crucial for the potential therapeutic application of peptides like abaecin. scielo.org.co
Ecological and Immunological Significance of Abaecin in Bumblebee Health
Contribution of Abaecin (B1167496) to Systemic Immune Responses in Bumblebee Colonies
Research has consistently shown that abaecin is a key player in the bumblebee's defense against a variety of microbial threats. For instance, exposure to the gut parasite Crithidia bombi universally leads to an upregulation of abaecin. plos.org Similarly, bacterial challenges, including infections with Escherichia coli, trigger a strong induction of abaecin expression. nih.govresearchgate.net This response is not limited to bacterial and parasitic threats; fungal infections with Beauveria bassiana also induce abaecin expression. researchgate.net The expression of abaecin, along with other AMPs like hymenoptaecin, is considered a hallmark of immune pathway activation in bees. nih.gov
The level of abaecin expression can vary significantly among different bumblebee colonies and populations. plos.org This variation in immune gene expression is thought to be a contributing factor to the well-documented differences in susceptibility to parasites observed between colonies. plos.orgresearchgate.net While genetic diversity within a colony does not appear to directly correlate with the baseline or challenged expression levels of abaecin in individual larvae, the strong upregulation of this peptide upon a pathogenic challenge is a consistent finding. usda.govnih.gov The Toll and Imd signaling pathways are implicated in governing the expression of abaecin, highlighting its integration within the broader insect immune network. nih.govnih.gov
Table 1: Upregulation of Abaecin in Response to Immune Challenges in Bombus terrestris
| Immune Challenge | Observed Effect on Abaecin Expression | Reference |
|---|---|---|
| Crithidia bombi (gut parasite) | Universally upregulated upon exposure | plos.org |
| Bacterial Challenge (E. coli) | Strongly upregulated | nih.govresearchgate.net |
| Fungal Infection (Beauveria bassiana) | Induced expression | researchgate.net |
| Sterile Wounding | Significantly increased expression | nih.gov |
Role of Abaecin in Modulating Gut Microbiome Homeostasis and Pathogen Control
The bumblebee gut is a complex ecosystem where the host's immune system, resident microbiota, and potential pathogens interact. Abaecin is a key effector in this environment, contributing to both the control of pathogens and the maintenance of a healthy gut microbiome. The gut microbiota itself plays a role in stimulating the bee's immune system. nih.govqiagen.com These resident bacteria can help protect the host against harmful pathogens and parasites. qiagen.com
Antimicrobial peptides, including abaecin, are crucial determinants of the gut microbiota's composition by selectively targeting and damaging pathogenic microorganisms. nih.gov The functional importance of abaecin in the gut is particularly evident in the defense against the trypanosome parasite Crithidia bombi. researchgate.net Studies have shown a clear link between the host's immune response, including the activation of genes for AMPs, and the specific host-parasite interaction. nih.gov The outcome of a Crithidia infection is not solely determined by the immune system or the gut microbiota alone, but rather by the intricate interplay between the parasite, the gut bacteria, and the host's immune defenses, in which abaecin is a central component. researchgate.net
Impact of Environmental Stressors and Nutritional Status on Abaecin-Mediated Immunity
The efficacy of abaecin-mediated immunity is not static but is influenced by a range of external factors, including environmental stressors like pesticides and the nutritional status of the bee. Exposure to certain pesticides has been shown to modulate the expression of immune genes, including abaecin. For example, chronic exposure to the neonicotinoid imidacloprid (B1192907) has been found to cause significant increases in the expression of abaecin over time, suggesting that the pesticide induces a physiological stress response. nih.govresearchgate.net Conversely, exposure to glyphosate (B1671968) has been linked to the potential downregulation of genes coding for AMPs, which could alter immune response pathways. mdpi.com
Table 2: Effects of Environmental Stressors on Abaecin Expression in Bumblebees
| Stressor | Observed Effect on Abaecin Expression | Reference |
|---|---|---|
| Imidacloprid (Neonicotinoid) | Significant increase in expression over time with moderate to high concentrations | nih.govresearchgate.net |
| Glyphosate (Herbicide) | Potential for downregulation of AMP gene expression | mdpi.com |
| Poor Nutrition | Indirectly compromises overall immune function, potentially affecting AMP production | uea.ac.uk |
Phenotypic Consequences of Abaecin Gene Modulation (e.g., RNAi studies) on Bumblebee Susceptibility to Infection
To definitively establish the functional role of abaecin in bumblebee immunity, researchers have employed gene modulation techniques, such as RNA interference (RNAi). These studies involve specifically "knocking down" or suppressing the expression of the abaecin gene to observe the resulting phenotypic consequences, particularly in the context of infection.
The results from these RNAi studies have provided clear evidence for the essential role of abaecin in anti-parasite defense. When the expression of abaecin was reduced using RNAi, bumblebees showed a significantly increased susceptibility to the gut parasite Crithidia bombi. researchgate.net These bees exhibited higher parasite loads compared to control bees, demonstrating that abaecin plays a direct and functional role in controlling the proliferation of this parasite. researchgate.net
These findings underscore the importance of abaecin as a critical component of the bumblebee's innate immune system. The increased parasite titers observed following the suppression of abaecin highlight its protective function and confirm that it is not just a marker of an immune response but an active participant in the defense against pathogens. researchgate.netnih.gov The ability to mount a robust abaecin response is, therefore, a key determinant of a bumblebee's ability to resist and control infections.
Structural Biology and Functional Relationships of European Bumblebee Abaecin
Methodologies for Abaecin (B1167496) Structural Characterization
Spectroscopic Techniques:
Circular Dichroism (CD) Spectroscopy: This is a primary tool for examining the secondary structure of peptides in different environments. CD studies on abaecin and its homologs, such as the one from Pteromalus puparum, have consistently shown that these peptides adopt a random coil conformation in aqueous solutions like phosphate (B84403) buffer. nih.gov In membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) or trifluoroethanol (TFE), the random coil structure is largely maintained, which is atypical for many antimicrobial peptides that fold into α-helices upon interacting with membranes. nih.gov This lack of a defined secondary structure is a hallmark of proline-rich antimicrobial peptides. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of peptides in solution. epa.gov For proline-rich peptides like abaecin, which tend not to crystallize, NMR is particularly crucial. It can provide detailed information on the peptide's backbone and side-chain conformations, including the extended poly-l-proline type II (PPII) helical structure that is characteristic of this class of peptides. nih.gov
Mass Spectrometry (MS): This technique is fundamental for determining the precise molecular weight of the peptide and for verifying its amino acid sequence. americanpeptidesociety.org Methods like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are used to confirm the primary structure of isolated or synthesized abaecin. americanpeptidesociety.org
Microscopic Techniques:
Transmission Electron Microscopy (TEM): TEM is utilized to visualize the morphological changes in bacteria upon treatment with abaecin. Studies on abaecin-like (B1578668) peptides have shown that they can cause significant damage to bacterial cell membranes. nih.gov
Atomic Force Microscopy (AFM): AFM provides high-resolution imaging of the bacterial cell surface. Research has demonstrated that abaecin, particularly in combination with pore-forming peptides, can cause profound structural changes to the bacterial surface. nih.govresearchgate.net
Identification of Key Structural Motifs and Their Contributions to Abaecin Activity
The biological activity of European bumblebee abaecin is intrinsically linked to specific structural motifs within its amino acid sequence.
High Proline Content: Abaecin is characterized by a remarkably high content of proline residues, which are distributed throughout the peptide chain. nih.govsb-peptide.com The honeybee (Apis mellifera) abaecin, for instance, is a 34-amino-acid peptide containing 10 proline residues. nih.gov This high proline content physically prevents the formation of stable α-helical or β-sheet structures due to the conformational rigidity of the proline ring. nih.govsb-peptide.comnih.gov This results in an extended, flexible structure, often described as a poly-l-proline type II (PPII) helix. nih.gov This unique conformation is crucial for its mechanism of action, which involves translocation across the bacterial membrane to reach intracellular targets without causing significant membrane lysis on its own. nih.gov
α-helical Conformation (Absence thereof): Unlike many other antimicrobial peptides that rely on an α-helical structure to disrupt membranes, abaecin's activity is not dependent on this conformation. nih.govsb-peptide.com The uniform distribution of proline residues actively prevents the formation of a stable α-helix. sb-peptide.com While some predictive models may show regions with α-helical propensity, experimental evidence from CD spectroscopy confirms a predominantly random coil or extended PPII helical structure in solution. nih.govresearchgate.net
Cationic Nature: Abaecin is a cationic peptide, possessing a net positive charge at physiological pH. researchgate.net This positive charge is primarily due to the presence of arginine and lysine (B10760008) residues. This feature is critical for the initial electrostatic interaction with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Analysis of Abaecin's Conformation and Amphipathicity in Relation to Target Recognition
Abaecin's ability to recognize and act on its targets is governed by its conformation and amphipathic properties.
Conformation: As established by spectroscopic methods, abaecin adopts an extended and flexible random-coil or PPII helical conformation. nih.govnih.gov This unstructured nature in solution is thought to be advantageous for its function, allowing it to interact with multiple targets and potentially to be less susceptible to proteolytic degradation. The lack of a rigid structure may facilitate its translocation across the bacterial membrane to engage with intracellular targets like the DnaK chaperone protein. researchgate.netsb-peptide.com
Amphipathicity: Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic residues. While abaecin does not form a classic amphipathic α-helix, it does possess an amphipathic character. researchgate.net Analysis of its structure reveals distinct hydrophobic and charged regions. researchgate.net This property is crucial for its interaction with the bacterial membrane. The initial binding is driven by the electrostatic attraction between the peptide's positive charges and the negative charges on the bacterial surface. Subsequently, the hydrophobic residues can interact with the lipid core of the membrane, facilitating its accumulation at the cell surface and eventual uptake into the cytoplasm.
Comparative Structural Analysis of Abaecin Homologs Across Hymenoptera
Abaecin and abaecin-like peptides are not exclusive to the European bumblebee and have been identified in various other Hymenoptera species, allowing for comparative structural analysis.
Sequence Homology: Abaecin homologs have been found in honeybees (Apis mellifera, Apis cerana), other bumblebee species (Bombus ignites, Bombus terrestris), and parasitoid wasps (Pteromalus puparum, Nasonia vitripennis). nih.govresearchgate.net These peptides share significant sequence similarity, particularly in the proline-rich regions and the arrangement of cationic residues. For example, the N-terminal half of honeybee abaecin shows similarity to another family of proline-rich peptides, the apidaecins. nih.gov
Conservation of Proline-Rich Motifs: A key conserved feature across Hymenopteran abaecins is the high proline content and the presence of specific proline-containing motifs (e.g., Pro-Arg-Pro or PRP). nih.gov These motifs are critical in defining the extended PPII helical structure and are considered important for the peptide's interaction with its intracellular targets. nih.gov
Structural and Functional Divergence: While the core structure and proline-rich nature are conserved, there are variations in the amino acid sequences of abaecin homologs between different species. These variations can influence their spectrum of activity and potency against different bacterial strains. For instance, an abaecin-like peptide from the wasp Pteromalus puparum (PP30) also exhibits a random coil structure and broad-spectrum antibacterial activity, but its specific activity profile may differ from that of bee abaecins. nih.gov Comparative studies of other protein families in Hymenoptera, such as Dipeptidyl Peptidases IV, also show conserved structural domains, particularly in the C-terminal region, which can be a basis for cross-reactivity and suggests common evolutionary pressures on protein structure within this insect order. nih.govmdpi.com
Evolutionary Biology and Comparative Genomics of Abaecin Family Peptides
Phylogenetic Analysis of Abaecin (B1167496) Genes and Protein Sequences in Insects
Phylogenetic analyses of abaecin genes and their corresponding protein sequences reveal a pattern of conservation and divergence within the insect lineage, particularly within the order Hymenoptera. Studies focusing on bumblebees have provided specific insights into these evolutionary relationships. For instance, analysis of the putative Abaecin protein sequence from Bombus lantschouensis has shown a close evolutionary relationship with that of Bombus ignitus, indicating a shared recent ancestor for this gene. researchgate.net
Abaecin is a proline-rich antimicrobial peptide that has been identified in various bee species, including the European bumblebee Bombus pascuorum and the honeybee Apis mellifera. nih.govkoreascience.kr The amino-terminal half of the abaecin peptide from Apis mellifera shows some relation to apidaecins, another family of proline-rich AMPs, and similar proline motifs are also found in the much longer diptericin (B1576906) peptides of flies, suggesting a degree of shared ancestry or convergent evolution in the functional domains of these molecules. nih.gov
While a comprehensive phylogenetic tree for the abaecin gene across all insect orders is still an area of active research, the available data for Hymenoptera suggest that abaecin orthologs cluster together, reflecting the established taxonomic relationships among these species. The broader phylogenetic context places Hymenoptera as a basal group within the holometabolous insects, an ancient lineage that has allowed for considerable diversification of immune-related genes. joneslabbowdoin.com
Table 1: Phylogenetic Relationships of Abaecin in Selected Hymenoptera
| Species | Known Abaecin Variants/Homologs | Closest Phylogenetic Relationship (based on Abaecin) | Reference |
|---|---|---|---|
| Bombus lantschouensis | Abaecin protein sequence identified | Bombus ignitus | researchgate.net |
| Bombus ignitus | Abaecin gene cloned and characterized | Bombus lantschouensis | researchgate.netnih.gov |
| Bombus pascuorum | 39-residue abaecin isolated | Not specified | nih.gov |
| Apis mellifera (Honeybee) | Abaecin protein well-characterized | Not specified | nih.gov |
Comparative Genomics of Abaecin Loci Across Bombus Species and Other Hymenoptera
Comparative genomic analyses of the abaecin locus in bumblebees and other hymenopterans have begun to illuminate the structural evolution of this gene. In Bombus lantschouensis, the abaecin gene is characterized by a structure of three exons and two introns. researchgate.netfao.org This genomic organization is a key point of comparison for understanding the evolution of gene architecture within the Bombus genus and across the wider Hymenoptera.
The characterization of the abaecin gene in Bombus ignitus has also been accomplished, providing another crucial data point for comparative studies. nih.gov When comparing the abaecin sequences between Bombus ignitus and Apis mellifera, the ratio of non-synonymous (dN) to synonymous (dS) substitutions has been calculated to be between 0.176 and 0.375, suggesting that these genes are evolving under purifying selection. researchgate.net
While detailed synteny (the conservation of gene order) of the abaecin locus across multiple Bombus species is not yet fully elucidated, the available data on gene structure and sequence similarity indicate a conserved locus. The variation in the number of abaecin genes and their sequences across different species can be indicative of gene duplication and diversification events that have shaped the immune repertoire of these insects.
Table 2: Comparative Genomic Features of the Abaecin Gene
| Species | Gene Structure | Encoded Polypeptide Length (precursor) | Reference |
|---|---|---|---|
| Bombus lantschouensis | 3 exons, 2 introns | 85 amino acids | researchgate.netfao.org |
| Bombus ignitus | Genomic structure characterized | Mature peptide of 39 amino acids | koreascience.krnih.gov |
| Bombus pascuorum | Not specified | Mature peptide of 39 amino acids | nih.gov |
| Apis mellifera | Not specified | Mature peptide of 34 amino acids | nih.gov |
Evolutionary Pressures and Diversification of Abaecin-like (B1578668) Peptides
The evolution of abaecin and other antimicrobial peptides is thought to be driven primarily by the need to combat a diverse and ever-changing array of pathogens. One hypothesis suggests that selection for general efficiency, such as higher expression levels upon infection, has been a more significant driver in the evolution of AMPs than a direct co-evolutionary arms race with specific pathogens. researchgate.net This is supported by the observation that multiple classes of AMPs, including abaecin, are often expressed simultaneously in response to infection or injury in Bombus ignitus. nih.govresearchgate.net
The diversification of abaecin-like peptides can be observed in the variations in their length and amino acid composition across different species. For instance, the abaecin isolated from Bombus pascuorum is 39 residues long, making it one of the largest proline-rich antimicrobial peptides characterized to date. nih.gov This is in contrast to the 34-residue abaecin found in Apis mellifera. nih.gov These differences may reflect adaptations to different pathogenic pressures encountered by these species.
Furthermore, the expression patterns of abaecin can also be subject to evolutionary pressures. In Bombus lantschouensis, abaecin expression is induced by both bacterial and fungal infections, highlighting its broad role in the immune response. researchgate.netfao.org The regulation of its expression, which is not strongly correlated with the transcription factors Relish and Dorsal in some contexts, suggests complex evolutionary adaptations in the signaling pathways that control its production. researchgate.net
Co-evolutionary Dynamics Between Abaecin and Specific Bumblebee Pathogens
The interaction between bumblebees and their pathogens provides a compelling model for studying co-evolutionary dynamics, and abaecin plays a significant role in this interplay. A well-studied example is the relationship between Bombus terrestris and the gut trypanosome Crithidia bombi. This host-parasite system is characterized by a high degree of genetic specificity, where the susceptibility of a host to a particular parasite strain is genetically determined. nih.gov
Abaecin has been shown to have a functional role in the defense against Crithidia bombi. Studies using RNA interference (RNAi) to knock down the expression of antimicrobial peptides have demonstrated their importance in combating this parasite. researchgate.net Furthermore, upon exposure to C. bombi, abaecin is consistently upregulated, indicating its recruitment as part of the host's immune response. researchgate.net
The variation in resistance to C. bombi among different bumblebee colonies and populations points to ongoing co-evolutionary processes. researchgate.net While the specific genetic variations in the abaecin gene that confer resistance to different C. bombi strains are still under investigation, the observed host-parasite specificity suggests a dynamic evolutionary relationship. nih.govbohrium.com It is hypothesized that the constant pressure from pathogens like C. bombi drives the maintenance of diversity in immune genes such as abaecin within bumblebee populations.
Advanced Methodologies for European Bumblebee Abaecin Research
Molecular and Genetic Tools for Studying Abaecin (B1167496)
Investigating the genetic underpinnings of abaecin production and function in European bumblebees relies on a range of powerful molecular tools.
Gene Cloning: The foundational step in molecular analysis is the isolation and cloning of the abaecin gene. In one study focusing on the bumblebee Bombus lantschouensis, researchers successfully cloned the full-length abaecin gene. The analysis revealed a cDNA of 470 base pairs with an open reading frame (ORF) of 258 base pairs, which encodes a polypeptide of 85 amino acids. This process typically involves extracting total RNA from the bumblebee, reverse transcribing it into complementary DNA (cDNA), and then using specific primers to amplify the abaecin gene via polymerase chain reaction (PCR). The amplified gene is then inserted into a cloning vector for sequencing and further characterization. This has also been accomplished for other bumblebee species, such as Bombus ignitus.
RT-qPCR (Reverse Transcription-Quantitative PCR): To understand how abaecin expression is regulated, RT-qPCR is an indispensable tool. This technique allows for the precise measurement of abaecin mRNA levels in different tissues and under various conditions. For instance, studies on Bombus terrestris have shown that abaecin is strongly up-regulated in response to bacterial challenges and physical injury. Research on B. lantschouensis using RT-qPCR demonstrated that abaecin expression is highest in the fat bodies, the primary site of AMP synthesis in insects. Furthermore, its expression varies across developmental stages, with high levels detected in pupae, and is also influenced by reproductive status and pathogen infection. Both Escherichia coli and the fungus Beauveria bassiana have been shown to induce abaecin expression.
RNA-Seq (RNA Sequencing): This high-throughput sequencing technique provides a comprehensive, unbiased view of the entire transcriptome of the bumblebee under specific conditions. While studies may not focus exclusively on abaecin, RNA-Seq analyses of the bumblebee immune response consistently identify abaecin as a key differentially expressed gene. For example, transcriptomic studies of Bombus terrestris infected with pathogens reveal significant upregulation of immune-related genes, including abaecin, providing insight into the broader immune signaling pathways (like the Toll and Imd pathways) that regulate its expression. This approach helps to place abaecin within the larger context of the bumblebee's defense system.
Biochemical and Biophysical Techniques for Investigating Abaecin-Target Interactions
Understanding how abaecin interacts with and ultimately kills microbial cells requires sophisticated biochemical and biophysical methods that can probe these interactions at the molecular level.
Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that allows for the visualization of surfaces at the nanometer scale. In the context of abaecin research, AFM can be used to directly observe the morphological changes that occur on the surface of bacterial cells upon exposure to the peptide. Researchers can immobilize live bacteria on a surface and scan them with the AFM tip before and after the addition of abaecin. This technique can reveal details about how the peptide disrupts the bacterial cell envelope, such as by causing an increase in surface roughness, forming lesions, or inducing other distinct morphological changes. Although many AFM studies focus on other lytic peptides like melittin (B549807) from bee venom, the principles are directly applicable to studying the membrane-disrupting capabilities of abaecin.
Fluorescence Resonance Energy Transfer (FRET): FRET is a spectroscopic technique that can measure the distance between two fluorescent molecules. It is particularly useful for studying the interactions between peptides and lipid membranes. In a typical FRET assay to study abaecin-target interactions, bacterial model membranes (liposomes) would be prepared containing two different fluorescent lipid probes, a donor and an acceptor. When these probes are in close proximity, energy transfer occurs from the donor to the acceptor. The addition of abaecin and its subsequent interaction with and disruption of the membrane would alter the distance between the lipid probes, leading to a change in the FRET signal. This allows researchers to characterize the peptide's ability to bind to and perturb the lipid bilayer, providing insights into its mechanism of action. Studies on other proline-rich AMPs have successfully used such fluorescence-based assays to demonstrate preferential binding to and aggregation of negatively charged phospholipid bilayers, which mimic bacterial membranes.
Heterologous Expression Systems for Abaecin Production and Functional Characterization
To obtain the large quantities of pure abaecin needed for functional studies and potential therapeutic development, researchers turn to heterologous expression systems. This involves introducing the abaecin gene into a host organism that can be easily cultured to produce the peptide in significant amounts.
One of the most common hosts for producing antimicrobial peptides is the bacterium Escherichia coli. A study on the abaecin from Bombus ignitus demonstrated a successful expression strategy in E. coli. Because direct expression of an antimicrobial peptide can be toxic to the bacterial host, the abaecin gene was fused to a larger, soluble protein partner, thioredoxin (Trx). An enterokinase cleavage site was engineered between the fusion partner and abaecin to allow for the release of the mature peptide after purification. This approach yielded a significant amount of soluble fusion protein, from which pure, active recombinant abaecin could be obtained.
Another popular and effective expression host is the methylotrophic yeast Pichia pastoris. This system is advantageous because, as a eukaryote, it can perform post-translational modifications and is particularly efficient at secreting recombinant proteins, which simplifies the purification process. For the expression of honeybee abaecin, the gene was synthesized with codons optimized for P. pastoris and cloned into an expression vector that directs the secretion of the peptide into the culture medium. The recombinant abaecin produced by P. pastoris was shown to be active against E. coli.
Other systems, such as Bacillus subtilis, have also been developed. This host is attractive due to its high secretion capacity and status as a "Generally Recognized as Safe" (GRAS) organism. A B. subtilis expression system was engineered to express and secrete honeybee abaecin, which was then purified from the culture supernatant.
| Host Organism | Bumblebee Species Origin | Key Features of the System | Reported Yield/Outcome |
|---|---|---|---|
| Escherichia coli | Bombus ignitus | Thioredoxin (Trx) fusion protein; Enterokinase cleavage site | 1.4 mg of pure abaecin from 200 ml culture |
| Pichia pastoris | Apis mellifera (Honeybee) | Codon optimization; Secretion signal; HisTag for purification | Demonstrated antimicrobial activity against E. coli |
| Bacillus subtilis | Apis mellifera (Honeybee) | Secretion via beta-glucanase signal peptide; TEV protease cleavage site | Successful secretion and purification of recombinant protein |
Computational and Bioinformatic Approaches for Abaecin Sequence and Structure Prediction
Computational and bioinformatic tools are essential for analyzing abaecin sequences, predicting their structures, and understanding their evolutionary relationships.
Sequence Analysis: The amino acid sequence of abaecin from various European bumblebee species can be found in databases like UniProt, which contains an entry for abaecin from Bombus pascuorum (Accession: P81463). Bioinformatic tools are used to analyze these sequences to predict physicochemical properties such as molecular weight, isoelectric point, net charge, and hydrophobicity. Phylogenetic analysis, based on sequence alignments, helps to understand the evolutionary relationship of abaecin among different bumblebee species and other insects. For example, analysis of the B. lantschouensis abaecin sequence showed it was most closely related to that of B. ignitus.
| Method/Resource | Application to Abaecin | Key Findings/Insights |
|---|---|---|
| UniProt Database | Sequence repository for Bombus pascuorum abaecin (P81463) | Provides amino acid sequence, mass, and links to other resources. |
| Phylogenetic Analysis | Comparison of abaecin sequences across species | Revealed close evolutionary relationship between B. lantschouensis and B. ignitus abaecin. |
| AlphaFoldDB | 3D structure prediction | Provides a high-quality predicted 3D model of B. pascuorum abaecin. |
| Electrostatic/Hydrophobicity Mapping | Analysis of predicted 3D structures | Visualizes charge distribution and hydrophobic surfaces, suggesting regions for membrane interaction. |
Future Research Directions and Theoretical Implications of European Bumblebee Abaecin Studies
Unexplored Aspects of Abaecin (B1167496) Function and Regulation in Bumblebee Biology
While the primary role of abaecin in combating pathogens is well-established, several aspects of its biology remain to be fully elucidated. Research indicates that abaecin expression is not limited to immune responses; it is also detected during various developmental stages and shows differential expression between egg-laying and non-egg-laying females, suggesting roles in development and reproduction that are not yet fully understood. researchgate.net The precise molecular mechanisms governing this non-immune regulation are an important area for future investigation.
Furthermore, the full spectrum of pathogens and symbionts that abaecin interacts with in a natural context is largely unknown. Studies have primarily focused on responses to specific bacteria like Escherichia coli or fungi such as Beauveria bassiana. researchgate.netnih.gov How abaecin expression and function are modulated by the bumblebee's native gut microbiota, or by complex, multi-pathogen infections, remains a significant gap in our knowledge. The interplay between abaecin and viral pathogens, which are major threats to bumblebee populations, is another critical area requiring deeper exploration. mdpi.com
The regulatory network controlling abaecin gene expression also warrants further study. While it is known to be influenced by the Immune Deficiency (Imd) signaling pathway, the potential for cross-talk with other immune pathways like Toll, JAK/STAT, and JNK is an active area of research. nih.govnih.gov Understanding the negative feedback loops that appear to control the Imd pathway following an initial strong expression of transcription factors like Relish could provide insights into how the immune response is resolved. nih.gov
Abaecin as a Model System for Understanding Insect Host-Pathogen Interactions and Innate Immunity
Abaecin serves as an excellent model for investigating the dynamics of insect innate immunity. Its expression is strongly and rapidly induced not only by bacterial challenges but also by sterile wounding, which suggests that the physical breach of the cuticle is a primary trigger, possibly as a preparatory defense against subsequent infection. nih.gov The differential upregulation of abaecin in response to various microbes provides a quantifiable marker for studying the specificity and intensity of the immune response. nih.gov For instance, infection with different bacterial species can lead to varied levels of abaecin production, allowing researchers to probe how the bumblebee immune system recognizes and responds to distinct threats. nih.gov
The most significant contribution of abaecin as a model system comes from the study of synergistic interactions between different AMPs. nih.gov On its own, abaecin shows minimal to no direct bactericidal activity against Gram-negative bacteria like E. coli. researchgate.netnih.gov However, when combined with sublethal concentrations of pore-forming peptides such as hymenoptaecin, its efficacy is dramatically enhanced. researchgate.netnih.gov This potentiation effect makes abaecin a powerful tool for dissecting how cocktails of AMPs work together to overcome bacterial defenses. This system allows researchers to investigate how one peptide can facilitate the entry or activity of another, a key aspect of combinatorial defense strategies in innate immunity. nih.govnih.gov
| Stimulus/Challenge | Observed Effect on Abaecin | Key Finding | Source(s) |
|---|---|---|---|
| Sterile Wounding (Bee Ringer Injection) | Significant upregulation of gene expression. | Physical injury alone is sufficient to trigger a strong abaecin response, likely as a prophylactic measure. | nih.gov |
| Gram-Negative Bacteria (E. coli) | Strong upregulation of gene expression, higher than wounding alone. | Abaecin is a key component of the defense against Gram-negative bacteria, regulated by the Imd pathway. | researchgate.netnih.gov |
| Gram-Positive Bacteria (Micrococcus luteus) | Upregulation of peak intensity in hemolymph 24-48 hours post-infection. | Demonstrates a role in the immune response against Gram-positive bacteria. | nih.gov |
| Fungus (Beauveria bassiana) | Induced gene expression. | The role of abaecin extends to antifungal defenses. | researchgate.net |
| Parasite (Nosema ceranae) | Gene expression increased ~10-fold in infected honey bees. | Suggests abaecin is involved in the response to microsporidian gut parasites. | nih.gov |
Broader Contributions of Abaecin Research to Innate Immunity Theory
Research on this compound has made substantial contributions to the broader theory of innate immunity. It has been pivotal in advancing the concept of immune synergy, challenging the notion that AMPs act merely as independent agents. The discovery that abaecin, a non-lytic, proline-rich peptide, potentiates the activity of lytic, membrane-disrupting peptides like hymenoptaecin provides a clear example of a sophisticated, multi-component defense system. nih.gov This finding supports a more complex model of innate immunity where the collective action of diverse effectors is crucial for overcoming robust microbial defenses. This is an evolutionarily advantageous strategy, as it maximizes defensive capabilities while minimizing the production cost of any single peptide. researchgate.net
Furthermore, the study of abaecin in a social insect like the bumblebee provides a valuable comparative model to the more established Drosophila system. nih.gov While the core immune pathways are conserved, research in bumblebees reveals nuances in their regulation and deployment, contributing to our understanding of how innate immunity has evolved under different ecological pressures and social structures. The fact that bacterial growth can sometimes continue despite high AMP expression in bumblebees suggests potential trade-offs between individual immunity and the collective defenses of "social immunity". nih.gov
Theoretical Principles for Design of Novel Antimicrobial Peptides Informed by Abaecin
The unique properties of abaecin and its mechanism of action provide several theoretical principles for the rational design of new antimicrobial agents to combat antibiotic resistance. nih.govacs.org As a proline-rich antimicrobial peptide (PrAMP), its mode of action differs fundamentally from many conventional antibiotics and lytic peptides that target the cell membrane. nih.govnih.gov This offers a blueprint for developing drugs with novel intracellular targets, potentially reducing the likelihood of cross-resistance with existing membrane-targeting drugs.
One key principle derived from abaecin is the concept of a "potentiator" or "sensitizer" molecule. Abaecin facilitates the activity of other AMPs by compromising the bacterial membrane just enough to allow entry, where it can then interact with intracellular targets like the chaperone protein DnaK. researchgate.netnih.gov This suggests a therapeutic strategy based on combination therapies, where an abaecin-like (B1578668) peptide is used to permeabilize bacterial membranes to sublethal levels, thereby allowing a second, targeted drug to enter and kill the cell. nih.gov This approach could lower the required concentration of the bactericidal drug, potentially reducing toxicity and slowing the development of resistance.
The structure of abaecin itself, rich in proline residues that prevent the formation of stable alpha-helices, is another important design element. sb-peptide.com This structural feature is crucial for its ability to traverse bacterial membranes without causing complete lysis and to interact with specific intracellular targets. nih.gov Designing synthetic peptides that mimic this proline-rich, non-lytic structure could yield a new class of antimicrobials that are effective against pathogens resistant to membrane-disrupting agents. nih.govmtmt.hu
| Design Principle | Underlying Mechanism from Abaecin Research | Therapeutic Implication | Source(s) |
|---|---|---|---|
| Develop Non-Lytic Peptides with Intracellular Targets | Abaecin is a proline-rich AMP that targets intracellular components (e.g., DnaK) rather than causing widespread membrane lysis. | Creates antibiotics with novel mechanisms of action, potentially avoiding resistance to membrane-disrupting drugs and reducing host cell toxicity. | researchgate.netnih.govnih.gov |
| Utilize Synergistic Combination Therapy | Abaecin potentiates the activity of pore-forming peptides (e.g., hymenoptaecin, cecropin (B1577577) A), enabling them to be effective at lower concentrations. | Design of multi-drug regimens where an abaecin-like "sensitizer" enhances the efficacy of another antibiotic, lowering required doses and combating resistance. | nih.govnih.gov |
| Incorporate Proline-Rich Structures | The high proline content gives abaecin a specific conformation that prevents alpha-helix formation, facilitating translocation across membranes to reach internal targets. | Synthesis of peptides with improved stability and the ability to penetrate bacterial cells to act on vital internal processes like protein synthesis. | sb-peptide.com |
| Mimic Broad-Spectrum Potentiation | Abaecin's ability to enhance membrane permeabilization is not species-specific and works with pore-forming peptides from other organisms. | Development of universal potentiator molecules that can be combined with a wide range of existing or new antibiotics to boost their effectiveness. | nih.gov |
Q & A
Q. What standardized methodologies are recommended for quantifying abaecin expression levels in European bumblebees during pathogen exposure?
Abaecin expression is typically measured using quantitative reverse transcription PCR (qRT-PCR) with species-specific primers targeting the abaecin gene. For example, in Bombus terrestris, RNA is extracted from hemolymph or gut tissues post-pathogen challenge (e.g., Crithidia bombi), followed by cDNA synthesis and amplification . RNA interference (RNAi) is also employed to knock down abaecin expression, with efficacy validated via qRT-PCR and subsequent parasite load quantification .
Q. How is recombinant abaecin produced and purified for in vitro functional assays?
Recombinant abaecin is expressed in Bacillus subtilis using a secretion vector system, achieving yields up to 1 g/L in bacterial cultures. Purification involves Tricine-SDS-PAGE to confirm molecular mass (~4 kDa) and electrospray ionization mass spectrometry (ESI-MS) for validation (3.966 kDa theoretical mass) . Functional assays often pair abaecin with hymenoptaecin to evaluate synergistic antimicrobial effects .
Q. What are the best practices for ensuring reproducibility in abaecin functional studies?
Adhere to guidelines for experimental rigor:
- Detailed methods : Include RNA extraction protocols, primer sequences, and RNAi delivery mechanisms (e.g., dsRNA injection) .
- Controls : Use sham-injected controls and validate gene knockdown efficiency .
- Data reporting : Disclose sample sizes, statistical tests, and raw data in supplementary materials to align with reproducibility standards .
Advanced Research Questions
Q. How do gene-silencing techniques elucidate abaecin’s functional role in anti-parasitic defense?
RNAi-mediated knockdown of abaecin in B. terrestris reduces resistance to Crithidia bombi, increasing parasite loads by 20–40% compared to controls. This method confirms abaecin’s non-redundant role in immune defense, independent of gut microbiota contributions . Advanced designs include tissue-specific silencing (e.g., fat body vs. hemolymph) to dissect spatial immune responses .
Q. What experimental designs assess abaecin’s synergistic interactions with other antimicrobial peptides (AMPs)?
Co-administration assays with hymenoptaecin (a pore-forming peptide) are standard. For example:
Q. How can genomic data resolve evolutionary conservation of abaecin across bumblebee species?
Comparative genomics of B. terrestris and B. impatiens reveals abaecin orthologs with 85–90% sequence homology. Phylogenetic analyses identify conserved immune domains, while transcriptomic studies highlight species-specific induction patterns under pesticide stress (e.g., imidacloprid) .
Data Contradiction and Methodological Challenges
Q. How can discrepancies in abaecin’s efficacy across studies be reconciled?
Conflicting results (e.g., variable parasite suppression in B. terrestris vs. B. lantschouensis) may arise from:
- Pathogen strain differences : Use standardized Crithidia isolates in cross-species assays .
- Experimental conditions : Control for diet, pesticide exposure, and microbiota composition, which modulate immune outcomes .
- Statistical power : Increase sample sizes (n ≥ 30 per group) to detect subtle effects .
Q. What are the limitations of current monitoring systems for studying abaecin in field populations?
While automated hive tracking (e.g., bCode systems ) quantifies foraging behavior , they lack real-time immune marker detection. Integrating transcriptomic sampling (e.g., portable RNA sequencing) during hive returns could link abaecin expression to individual activity patterns .
Ecological and Conservation Implications
Q. How do agrochemicals like neonicotinoids modulate abaecin expression in wild bumblebees?
Sublethal clothianidin exposure reduces foraging efficiency and alters abaecin upregulation kinetics . Experimental designs combine:
Q. Can abaecin expression serve as a biomarker for bumblebee population health?
Preliminary data suggest abaecin levels correlate with parasite resistance and colony fitness. However, standardization is needed:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
